(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
Overview
Description
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one is a chemical compound known for its unique structure and properties This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom
Mechanism of Action
Target of Action
The primary target of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, also known as (2R,6R)-hydroxynorketamine [(2R,6R)-HNK], is the Brain-Derived Neurotrophic Factor (BDNF) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .
Mode of Action
(2R,6R)-HNK interacts with its target, BDNF, by inducing its release . This release is activity-dependent and requires L-type voltage-dependent Ca2+ channels (VDCCs) . The antidepressant actions of (2R,6R)-HNK are blocked when the activity-dependent release of BDNF is inhibited .
Biochemical Pathways
The released BDNF activates the TrkB and mTORC1 signaling pathways . These pathways increase synaptic function in the medial prefrontal cortex (mPFC), which is a key region for the actions of (2R,6R)-HNK . The antidepressant effects of (2R,6R)-HNK are blocked when these downstream signaling pathways are inhibited .
Pharmacokinetics
Related compounds such as (6r,s)-folinic acid have been shown to have rapid clearance, long mean residence time, and moderate bioavailability . These properties may also apply to this compound, but further studies are needed to confirm this.
Result of Action
The activation of the TrkB and mTORC1 signaling pathways by (2R,6R)-HNK leads to increased synaptic function in the mPFC . This results in rapid and long-lasting antidepressant effects . These effects are observed in behavioral tests, indicating the potential use of this metabolite for the treatment of Major Depressive Disorder (MDD) .
Action Environment
It is known that the compound’s antidepressant actions are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one typically involves the use of starting materials such as sugars or sugar derivatives. One common method involves the oxidation of glucose or other hexoses under controlled conditions to form the desired pyranone structure. The reaction conditions often include the use of mild oxidizing agents and specific catalysts to ensure the selective formation of the (6R) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of biocatalysts, such as enzymes, can also be explored to achieve more sustainable and environmentally friendly production methods.
Chemical Reactions Analysis
Types of Reactions
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tobramycin Impurity 2 Tetrahydrochloride: A compound with a similar pyranone structure but different functional groups.
12-O-deacetylphomoxanthone A: Another pyranone derivative with distinct substituents and biological activities.
Methyl (1S,4aS,8S,8aS)-6-hydroxy-8-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,8H,8aH-pyrano[3,4-c]pyran-4-carboxylate:
Uniqueness
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one is unique due to its specific stereochemistry and the presence of hydroxyl groups at strategic positions. This configuration imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
(2R)-6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2/t4-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKYVCKDIDTELO-NJXYFUOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(OC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C(O[C@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573215 | |
Record name | (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252006-38-5 | |
Record name | 3,4-dideoxyglucosone-3-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252006-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dideoxyglucosone-3-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252006385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dideoxyglucosone-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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